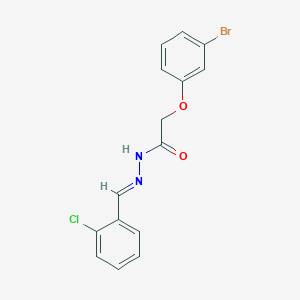

![molecular formula C21H25N3O4 B5548109 N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

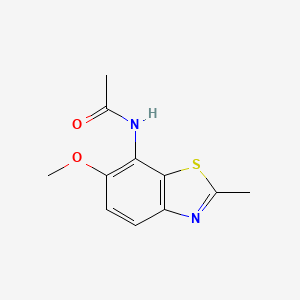

N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, with a focus on maintaining the stereochemistry of the molecule for desired biological activity. The process may involve several steps, including the functionalization of preformed pyrrolidine rings, leveraging the stereogenicity of carbons to achieve different biological profiles (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrrolidine core, is significant for its biological activity. The stereogenic centers and the spatial orientation of substituents are critical for the binding to enantioselective proteins, influencing the compound's pharmacological profile. Such structural analyses are essential for understanding the interaction with biological targets and optimizing therapeutic efficacy (Veinberg et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions, particularly those involving the pyrrolidine ring, are pivotal for its pharmacological properties. The pyrrolidine ring's interaction with various enzymes and receptors, including its potential bioactivation or degradation, significantly impacts its safety and efficacy profile. Understanding these chemical reactions is crucial for predicting metabolic pathways and potential toxicities (Dingemans et al., 2011).

科学的研究の応用

Structure/Activity Studies in Medicinal Chemistry

Research on N-[2-(1-pyrrolidinyl)ethyl]acetamides, including various substitutions, has contributed significantly to the development of potent and selective kappa-opioid agonists. These studies have elucidated the structural requirements for opioid receptor affinity and activity, guiding the design of new therapeutic agents (Barlow et al., 1991).

Green Chemistry Synthesis

Innovative catalytic processes, such as the palladium-catalyzed intramolecular allylation, demonstrate the synthesis of 3,4-disubstituted pyrrolidin-2-ones, showcasing the potential of green chemistry in creating complex molecules efficiently and with reduced environmental impact (Giambastiani et al., 1998).

Pharmaceutical Intermediates

The compound N-(3-Amino-4-methoxyphenyl)acetamide, produced via catalytic hydrogenation, serves as a critical intermediate in the manufacture of azo disperse dyes and possibly other pharmaceuticals, highlighting the importance of efficient synthetic routes in industrial chemistry (Zhang, 2008).

Molecular Docking and Anticancer Research

The synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications illustrate the integration of synthetic chemistry, structural biology, and computational methods in drug discovery. This approach aids in the rational design of molecules with potential therapeutic effects (Sharma et al., 2018).

Enzyme Inhibitory Activities

The development of enzyme inhibitors, such as those targeting carbonic anhydrase and cholinesterase enzymes, involves the synthesis and evaluation of acetamide derivatives. These studies contribute to our understanding of enzyme function and the development of new treatments for diseases like glaucoma and Alzheimer's (Virk et al., 2018).

特性

IUPAC Name |

N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-28-20-17(6-5-11-22-20)21(26)24-12-18(19(13-24)23-14(2)25)15-7-9-16(27-3)10-8-15/h5-11,18-19H,4,12-13H2,1-3H3,(H,23,25)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIIUCSOKRQTI-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)